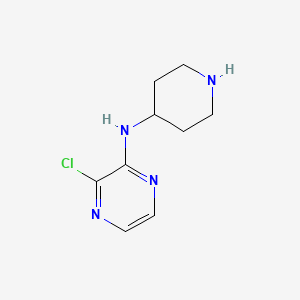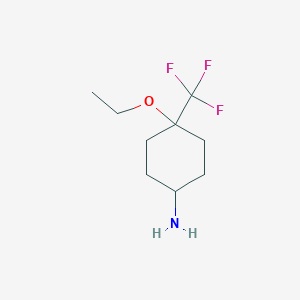
3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine
Descripción general
Descripción
3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine (3CP) is an organic compound that has recently been studied for its potential applications in scientific research. 3CP is a novel compound that is structurally related to pyrazinamide, which has been used as a drug for the treatment of tuberculosis, but 3CP offers different chemical and biological properties that make it a promising tool for research. 3CP has been synthesized in the laboratory and has been studied for its biochemical and physiological effects in various laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine: and its derivatives have been explored for their potential as anti-tubercular agents . Pyrazinamide, a known anti-tubercular drug, has analogs in pyrazine that have shown promising activity against Mycobacterium tuberculosis. The compound’s structural similarity to pyrazinamide suggests it could be a candidate for synthesizing new derivatives with enhanced anti-tubercular properties.
Neurodegenerative Disease Treatment
Propargylamines, a class of compounds to which 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine belongs, have been found to have applications in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . The propargyl moiety, in particular, is associated with neuroprotective effects, suggesting that this compound could be valuable in synthesizing drugs for these conditions.
Antimicrobial Activity
The pyrazine moiety is known to contribute to antimicrobial activity. Given the structural features of 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine , it could be utilized in the design and synthesis of new antimicrobial agents, potentially offering a new avenue for combating resistant strains of bacteria .
Cancer Research
Compounds with a pyrazine structure have been investigated for their potential in cancer treatment3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could serve as a precursor in the synthesis of novel compounds that inhibit key enzymes or signaling pathways involved in cancer cell proliferation .
Inflammatory Diseases
The propargylamine group has been associated with anti-inflammatory properties. This suggests that 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could be a starting point for developing new anti-inflammatory medications, possibly acting as COX-2 inhibitors or targeting other inflammatory pathways .
Diabetes Treatment
Research indicates that propargylamine derivatives can act as glucokinase activators, which are important in the treatment of type II diabetes . 3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine could be used to synthesize new compounds that help regulate blood sugar levels in diabetic patients.
Propiedades
IUPAC Name |
3-chloro-N-prop-2-ynylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-2-3-10-7-6(8)9-4-5-11-7/h1,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSCYKDECRLAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)
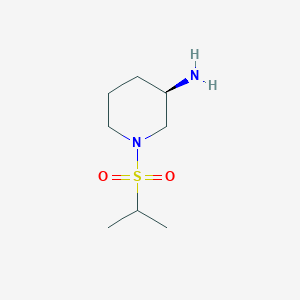
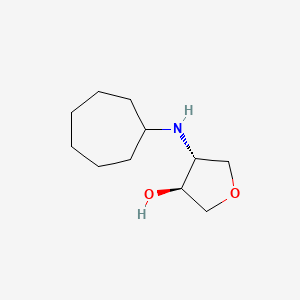
![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)
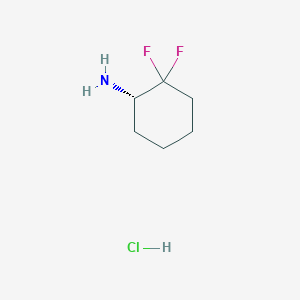

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
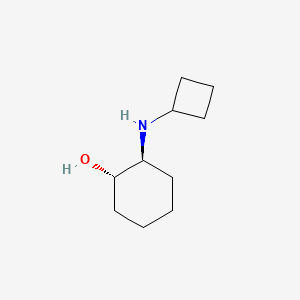

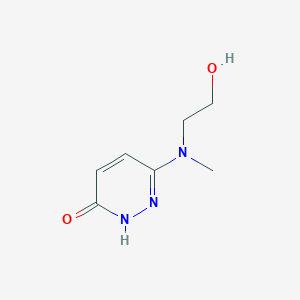
![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
